MCHR1 Binding Affinity: MCHR1 Antagonist 3 (via Analog Compound 1) Shows 50 nM Ki, Lower Potency than High-Affinity Antagonists
MCHR1 antagonist 3 is an analog of Compound 1 from the spirohydantoin series. Compound 1 exhibits a Ki value of 50 nM for MCH-R1 in radioligand binding assays [1]. In contrast, MCHR1 antagonist 4 (Compound 2m) demonstrates sub-nanomolar affinity with Ki values of 0.74 nM for human MCHR1 and 0.76 nM for rat MCHR1 . This represents an approximately 67-fold difference in binding potency under comparable assay conditions.
| Evidence Dimension | MCHR1 binding affinity (Ki) |
|---|---|
| Target Compound Data | ~50 nM (via analog Compound 1) |
| Comparator Or Baseline | MCHR1 antagonist 4: 0.74 nM (hMCHR1), 0.76 nM (rMCHR1) |
| Quantified Difference | ~67-fold lower affinity |
| Conditions | Radioligand binding assay (human and rat MCHR1) |
Why This Matters
The lower binding affinity may necessitate higher concentrations for receptor occupancy, impacting experimental design and in vivo dosing strategies.
- [1] Rowbottom MW, et al. Bioorg Med Chem Lett. 2007;17(8):2171-8. View Source
